Ferric oxide, yellow

Description

Propriétés

IUPAC Name |

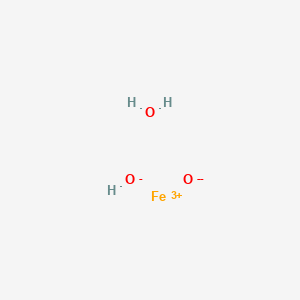

iron(3+);oxygen(2-);hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHBWEYLDHLIBQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[O-2].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51274-00-1 | |

| Record name | Ferric oxide, yellow [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron hydroxide oxide yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC OXIDE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX438O2MRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Spent Pickling Solution Conversion

Wan et al. (2016) demonstrated α-FeOOH synthesis from steel industry spent pickling liquor. After reducing Fe³+ to Fe²+, ammonia-induced precipitation at pH 7.2 and 15°C forms crystal seeds. Secondary oxidation at 80°C with 0.12 m³/h air flow for 7 hours yields nanorods (50 nm diameter, 400 nm length) with 90% α-FeOOH content, surpassing the Chinese GB/T1863-2008 standard of 86%. XRD and TEM analyses confirm phase purity and uniform morphology (Figs. 1a–d).

Steel Pickling Wastewater Valorization

CN105502512A outlines a method using steel wastewater pretreated with reductants (e.g., iron powder). After secondary cleaning (pH 5.5–8.5, 50–65 mg/L auxiliaries), the solution is split for seed preparation (0.2–0.6 mol/L Fe²+, 5–40°C, 0.05–0.2 m³/h air) and bulk oxidation (60–95°C, pH 2.0–4.0). A 75°C, pH 2.5, 16-hour oxidation produces 20.8 g of pigment per batch, leveraging waste streams effectively.

Controlled Oxidation and Calcination Techniques

Air Oxidation Kinetics

Optimal air flow rates (0.1–0.12 m³/h) and stirring speeds (400 rpm) prevent particle aggregation during nucleation. Slower oxidation rates (0.2–4 mol% Fe³+/hour) at higher temperatures (60–85°C) enhance crystallinity, while rapid oxidation (>10 mol%/hour) at lower temps (30°C) favors smaller nuclei.

Calcination for Phase Transformation

Calcining yellow ferric oxide at 200°C converts α-FeOOH to hematite (Fe₂O₃) with 93.1% Fe³+ content. Although primarily used for red pigment production, this step highlights the thermal stability limits of α-FeOOH, necessitating drying below 75°C to retain yellow phase integrity.

Parametric Comparison of Synthesis Methods

Table 1: Key Parameters and Outcomes Across Methods

Environmental and Industrial Considerations

Recycling spent pickling solutions reduces hazardous waste disposal and raw material costs by 30–40%. However, chloride ion removal remains challenging, requiring extensive washing. Emerging methods integrate real-time pH and oxidation monitoring to minimize water usage and energy consumption .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de HLCL-61 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé outil pour étudier le rôle de la PRMT5 dans diverses voies biochimiques. En biologie, il est utilisé pour étudier les effets de l'inhibition de la PRMT5 sur les processus cellulaires tels que l'expression génique et la différenciation cellulaire. En médecine, le chlorhydrate de HLCL-61 est étudié comme un agent thérapeutique potentiel pour le traitement de la leucémie myéloïde aiguë et d'autres cancers. Dans l'industrie, il est utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques.

Mécanisme d'action

Le chlorhydrate de HLCL-61 exerce ses effets en inhibant sélectivement la PRMT5, une enzyme impliquée dans la méthylation des résidus d'arginine sur les protéines histones et non histones. Cette inhibition entraîne des changements dans l'expression génique et les processus cellulaires, entraînant finalement l'inhibition de la croissance et de la prolifération des cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la diméthylation symétrique de l'arginine des histones H3 et H4, qui jouent un rôle crucial dans la régulation de l'expression génique.

Applications De Recherche Scientifique

Pigmentation in Various Industries

Paints and Coatings

Ferric oxide yellow is extensively used as a pigment in paints and coatings due to its excellent weather resistance and stability. It provides a vibrant yellow color without the toxicity associated with other yellow pigments like cadmium or lead . The pigment is often employed in:

- Architectural paints

- Industrial coatings

- Traffic paints

The use of ferric oxide yellow helps in achieving desired aesthetic qualities while ensuring safety and environmental compliance.

Plastics and Composites

In the plastics industry, ferric oxide yellow is utilized for coloring various plastic products. Its heat resistance is critical for applications involving thermoplastic processing . The compound's stability at elevated temperatures makes it suitable for:

- Coil coatings

- Thermoprocessing resins

Agricultural Applications

Seed Coating

Ferric oxide yellow serves as a seed coating material that enhances visibility and handling during planting. Additionally, it can provide micronutrients to seeds, promoting better germination rates .

Pesticide Formulation

The pigment is also incorporated into pesticide formulations to improve their appearance and flowability, facilitating accurate application in agricultural practices. Its role as a visual tracer in irrigation systems allows farmers to monitor water distribution effectively .

Cosmetics and Personal Care

Due to its non-toxic nature, ferric oxide yellow is widely used in cosmetics for coloring products such as:

- Foundations

- Blushes

- Eye shadows

Its stability under varying conditions makes it an ideal choice for cosmetic formulations where color integrity is essential .

Food Industry Applications

Ferric oxide yellow is approved for use in food products as a coloring agent. It enhances the visual appeal of various items without posing health risks associated with synthetic dyes. Its applications include:

- Food coatings

- Beverage colorants

This compound meets regulatory standards for food safety, making it a preferred choice in the food industry .

Construction Materials

In the construction sector, ferric oxide yellow is used in concrete and masonry products to impart color. Its resistance to UV light and weathering ensures that the coloration remains intact over time, contributing to the aesthetic value of buildings and structures .

Data Table: Comparative Properties of Ferric Oxide Yellow

| Property | Value/Description |

|---|---|

| Chemical Composition | α-FeOOH (Goethite) |

| Particle Size Range | 100 - 1000 nm |

| Major Axis/Minor Axis Ratio | 1.5 - 4.5 |

| Toxicity | Non-toxic |

| Heat Resistance | Moderate |

| Applications | Paints, plastics, cosmetics, food |

Case Study 1: Use in Construction

A study conducted by researchers highlighted the effectiveness of ferric oxide yellow in enhancing the durability and aesthetic appeal of concrete pavers. The incorporation of this pigment resulted in improved color retention under harsh weather conditions compared to traditional pigments.

Case Study 2: Agricultural Seed Coating

Field trials demonstrated that seeds coated with ferric oxide yellow exhibited a higher germination rate compared to uncoated seeds. The visibility of coated seeds also facilitated easier planting processes.

Mécanisme D'action

HLCL-61 hydrochloride exerts its effects by selectively inhibiting PRMT5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This inhibition leads to changes in gene expression and cellular processes, ultimately resulting in the inhibition of cancer cell growth and proliferation. The molecular targets and pathways involved include the symmetric arginine dimethylation of histones H3 and H4, which play a crucial role in the regulation of gene expression .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Red Iron Oxide (Fe₂O₃)

- Chemical Structure : Anhydrous iron(III) oxide (Fe₂O₃), with α-phase (hematite) being the most common .

- Color & Particle Size : Reddish-brown; larger particle size compared to yellow oxide. Color intensity increases with particle coarseness .

- Synthesis : Produced by calcining yellow oxide at 200–300°C to dehydrate FeO(OH) → Fe₂O₃ .

- Stability : Thermally stable up to 1,200°C; insoluble in acids unless reduced .

- Applications : Dominates in construction materials (concrete pigments) and corrosion-resistant coatings .

Black Iron Oxide (Fe₃O₄)

- Chemical Structure: Mixed oxidation state (Fe²⁺Fe³⁺₂O₄), known as magnetite .

- Color & Particle Size : Black; ultrafine particles (<1 µm) with magnetic properties .

- Synthesis : Precipitation from Fe²⁺/Fe³⁺ solutions under alkaline conditions or via oxidation of Fe(OH)₂ .

- Stability : Converts to Fe₂O₃ upon heating in air; dissolves in concentrated acids .

- Applications : Magnetic storage media, toners, and biomedical imaging .

Lepidocrocite (γ-FeOOH)

- Chemical Structure : Polymorph of FeO(OH) with orthorhombic crystal structure, distinct from α-FeOOH .

- Color & Particle Size : Yellow-orange; needle-like crystals. Less thermally stable than α-FeOOH .

- Synthesis : Forms in oxygen-rich, aqueous environments (e.g., rust layers on steel) .

- Stability : Converts to γ-Fe₂O₃ (maghemite) at ~200°C .

- Applications: Limited industrial use due to lower color stability compared to α-FeOOH .

Goethite (α-FeOOH)

- Chemical Structure : Structural analog of synthetic ferric oxide yellow but naturally occurring .

- Color & Particle Size : Yellow-brown; coarser particles than synthetic variants .

- Synthesis : Forms via weathering of iron-bearing minerals; rarely synthesized industrially .

- Applications : Natural pigments (ochre) and soil remediation .

Data Tables

Table 1: Key Properties of Iron Oxides

| Property | Ferric Oxide Yellow (α-FeOOH) | Red Iron Oxide (Fe₂O₃) | Black Iron Oxide (Fe₃O₄) |

|---|---|---|---|

| Formula | FeO(OH)·H₂O | Fe₂O₃ | Fe₃O₄ |

| Hydration State | Hydrated | Anhydrous | Anhydrous |

| Color | Bright yellow | Red-brown | Black |

| Particle Size (µm) | 0.1–0.5 | 0.5–2.0 | 0.05–0.5 |

| Thermal Stability | Dehydrates >150°C | Stable to 1,200°C | Converts to Fe₂O₃ >300°C |

| Magnetism | Non-magnetic | Non-magnetic | Magnetic |

| Primary Use | Cosmetics, pharmaceuticals | Construction, ceramics | Magnetic materials |

Research Findings

- Particle Size & Color : Smaller particles (<0.5 µm) in yellow oxide scatter light differently, yielding brighter hues, while larger particles (>0.5 µm) in red oxide absorb longer wavelengths, appearing darker .

- Hydration & Stability : Adsorption of salts (e.g., Cl⁻) stabilizes yellow oxide against dehydration, but excessive heating irreversibly converts it to red Fe₂O₃ .

- Polymorphism : α-FeOOH (yellow) and γ-FeOOH (lepidocrocite) exhibit identical formulas but divergent crystal structures, affecting solubility and reactivity .

- Bioavailability : Synthetic ferric oxide yellow shows comparable iron absorption to ferrous sulfate in biological systems, enabling its use in fortified foods .

Activité Biologique

Ferric oxide yellow (Fe₂O₃·nH₂O), commonly known as yellow iron oxide, is a pigment widely used in various applications, including cosmetics, food coloring, and construction materials. Its biological activity has garnered attention in recent years, particularly regarding its potential therapeutic applications and safety profile. This article explores the biological properties of ferric oxide yellow, including its antioxidant, antibacterial, and anticancer activities, supported by recent research findings.

Ferric oxide yellow is a form of iron oxide characterized by its yellow hue. It can be synthesized through various methods, including chemical precipitation and green synthesis using natural extracts. For instance, iron oxide nanoparticles (IONPs) derived from plant extracts have shown promising results in terms of biological activity due to their unique morphological and physicochemical properties.

Table 1: Characteristics of Ferric Oxide Yellow

| Property | Description |

|---|---|

| Chemical Formula | Fe₂O₃·nH₂O |

| Color | Yellow |

| Solubility | Insoluble in water |

| Synthesis Methods | Chemical precipitation, green synthesis |

Antioxidant Activity

Ferric oxide yellow exhibits significant antioxidant properties. A study assessed the antioxidant potential of synthesized IONPs using various assays. The IC₅₀ value for the antioxidant activity was found to be 22 µg/mL, indicating a strong capacity to scavenge free radicals compared to standard antioxidants.

Antibacterial Activity

Research has demonstrated the antibacterial efficacy of ferric oxide nanoparticles against various pathogens. Notably, a study evaluated the antibacterial activity of IONPs against clinical isolates of Klebsiella pneumoniae, reporting a minimum inhibitory concentration (MIC) of 30 µg/mL and an inhibition zone diameter of 10 mm. The mechanism behind this activity is believed to involve the generation of reactive oxygen species (ROS), which disrupt bacterial cell integrity.

Table 2: Antibacterial Activity of Ferric Oxide Yellow Nanoparticles

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 10 | 30 |

| Staphylococcus aureus | Significant | Not specified |

| Escherichia coli | Significant | Not specified |

Anticancer Activity

Ferric oxide yellow has also been investigated for its anticancer properties. A study reported that IONPs exhibited potent anticancer activity against the multidrug-resistant cell line MDR 2780AD, with IC₅₀ values of 0.55 µg/mL for nanoparticles and 0.85 µg/mL for extracts from plants used in synthesis. This suggests that ferric oxide yellow may serve as a potential agent in cancer therapy.

Case Studies

A notable case study involved the use of ferric oxide nanoparticles in treating bacterial infections resistant to conventional antibiotics. The study highlighted the effectiveness of these nanoparticles in inhibiting growth and biofilm formation in Staphylococcus aureus, demonstrating their potential as an alternative therapeutic option in the face of rising antibiotic resistance.

Safety Profile

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Studies have indicated that while ferric oxide yellow is generally recognized as safe when used in approved applications, further toxicological evaluations are necessary to understand its long-term effects fully.

Table 3: Safety Considerations for Ferric Oxide Yellow

| Aspect | Findings |

|---|---|

| Toxicity | Generally low toxicity |

| Carcinogenicity | Limited studies; requires further research |

| Skin Sensitivity | Contact dermatitis reported |

Q & A

What are the key structural and compositional distinctions between synthetic ferric oxide yellow (α-FeOOH) and its natural mineral counterparts (e.g., goethite)?

Answer:

Synthetic α-FeOOH (ferric oxide yellow) is engineered for uniformity in particle size and crystallinity, while natural goethite exhibits structural heterogeneity due to environmental impurities and variable hydration states. Key analytical methods include:

- XRD : Compare lattice parameters (e.g., synthetic α-FeOOH peaks at 2θ = 21.2°, 33.2°, 36.6°) with natural goethite, which may show peak broadening due to impurities .

- FTIR : Synthetic samples display sharper O-H stretching (~3150 cm⁻¹) and Fe-O bending (~890 cm⁻¹) bands, whereas natural samples may show additional peaks from adsorbed organics or silicates .

- TEM : Synthetic particles are acicular (needle-like) with controlled aspect ratios (~10:1), contrasting with irregular morphologies in natural goethite .

How can researchers optimize the synthesis of α-FeOOH to minimize particle aggregation and ensure monodispersity for photonic applications?

Answer:

Aggregation is mitigated via:

- pH Control : Maintain pH 3–4 during oxidation of Fe²⁺ salts (e.g., FeSO₄) with NH₃ to stabilize nucleation .

- Surfactant Addition : Sodium dodecyl sulfate (SDS) or polyvinylpyrrolidone (PVP) reduces interfacial tension, limiting Ostwald ripening .

- Kinetic Monitoring : Use dynamic light scattering (DLS) to track particle growth in real time, adjusting aeration rates to balance oxidation and particle stability .

What methodological inconsistencies exist in quantifying free ferric oxide in soils using hyperspectral imaging, and how can they be resolved?

Answer:

Contradictions arise from:

- Organic Matter Interference : Organic carbon absorbs in overlapping spectral regions (e.g., 500–700 nm). Pre-treatment with H₂O₂ oxidation improves accuracy .

- Band Selection : Optimal correlation occurs at 104th band (≈900 nm) for HJ-1A sensors, but calibration against XRF data is critical to validate hyperspectral models .

- Spatial Resolution : Sub-10m resolution reduces mixed-pixel errors in heterogeneous soils .

How does the hydration state of ferric oxide yellow influence its catalytic activity in Fenton-like reactions?

Answer:

Dehydrated α-FeOOH (annealed at >200°C) forms porous Fe₂O₃ with enhanced surface area (>150 m²/g) but reduced active sites for H₂O₂ activation. Methodological approaches include:

- TGA-DSC : Track mass loss (~12% at 250°C) correlating with hydroxyl group removal .

- XPS : Quantify surface Fe²⁺/Fe³⁺ ratios; higher Fe²⁺ (e.g., 1:2) improves •OH generation .

- Kinetic Studies : Monitor methylene blue degradation rates (pseudo-first-order kinetics) under controlled pH (2–3) and temperature (25–40°C) .

What advanced characterization techniques are critical for resolving contradictions in reported magnetic properties of ferric oxide yellow derivatives?

Answer:

Discrepancies arise from impurities (e.g., residual Fe₃O₄) and crystallinity variations. Key techniques:

- Mössbauer Spectroscopy : Distinguish superparamagnetic α-FeOOH (sextet splitting) from antiferromagnetic hematite .

- SQUID Magnetometry : Measure coercivity (Hc) and remanence; pure α-FeOOH exhibits Hc < 10 Oe, while Fe₃O₄ contamination increases Hc > 100 Oe .

- Synchrotron XRD : Resolve subtle lattice distortions (<0.01 Å) affecting magnetic anisotropy .

How can researchers design experiments to differentiate between adsorption and redox mechanisms in ferric oxide yellow-mediated pollutant removal?

Answer:

- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to track •OH generation via LC-MS detection of labeled degradation byproducts .

- pH-Dependent Studies : Adsorption dominates at pH > 5 (surface hydroxyl groups deprotonate), while redox activity peaks at pH 2–3 (Fe dissolution enhances Fenton reactions) .

- Quenching Experiments : Add tert-butanol (•OH scavenger); >50% reduction in degradation efficiency confirms redox dominance .

What are the pitfalls in extrapolating laboratory-scale ferric oxide yellow synthesis methods to pilot-scale production for environmental applications?

Answer:

- Oxygen Mass Transfer : Lab-scale magnetic stirring ensures uniform aeration, but pilot-scale reactors require sparger design optimization to maintain dissolved O₂ > 8 mg/L .

- Waste Management : Neutralization of residual NH₃ (from synthesis) demands pH adjustment with H₂SO₄, generating FeSO₄ byproducts requiring precipitation .

- Energy Efficiency : Microwave-assisted synthesis reduces reaction time (2h vs. 24h conventional) but scales poorly due to penetration depth limitations .

How do interfacial properties of ferric oxide yellow nanoparticles affect their colloidal stability in biomedical imaging applications?

Answer:

- Zeta Potential : Stability requires |ζ| > 30 mV. At pH 7, α-FeOOH exhibits ζ ≈ −25 mV; coating with citrate shifts ζ to −40 mV .

- DLS-ELS Pairing : Combine dynamic light scattering (hydrodynamic size) with electrophoretic light scattering (surface charge) to predict aggregation kinetics .

- Protein Corona Analysis : Use SDS-PAGE to identify serum albumin adsorption, which reduces targeting efficacy in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.